molecular formula C10H9N3O3S B12717246 Ethanediamide, N-hydroxy-N'-(6-methyl-2-benzothiazolyl)- CAS No. 108679-65-8

Ethanediamide, N-hydroxy-N'-(6-methyl-2-benzothiazolyl)-

Cat. No.: B12717246
CAS No.: 108679-65-8
M. Wt: 251.26 g/mol
InChI Key: NXAIJEATGDXWKI-UHFFFAOYSA-N
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Description

Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is a chemical compound with the molecular formula C10H9N3O3S. It is known for its unique structure, which includes a benzothiazole ring and an ethanediamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 6-methyl-2-aminobenzothiazole with ethanediamide in the presence of specific reagents and conditions. One common method includes the use of N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDCl) as an activating agent . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- .

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. Additionally, the compound’s ability to chelate metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanediamide, N-hydroxy-N’-(6-methyl-2-benzothiazolyl)- is unique due to its combination of a benzothiazole ring and an ethanediamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

108679-65-8

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

IUPAC Name

N'-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)oxamide

InChI

InChI=1S/C10H9N3O3S/c1-5-2-3-6-7(4-5)17-10(11-6)12-8(14)9(15)13-16/h2-4,16H,1H3,(H,13,15)(H,11,12,14)

InChI Key

NXAIJEATGDXWKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NO

Origin of Product

United States

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